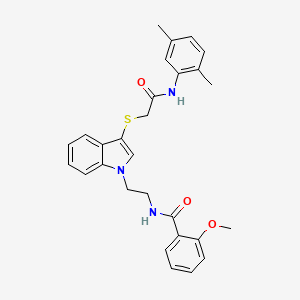

N-(2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

N-[2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O3S/c1-19-12-13-20(2)23(16-19)30-27(32)18-35-26-17-31(24-10-6-4-8-21(24)26)15-14-29-28(33)22-9-5-7-11-25(22)34-3/h4-13,16-17H,14-15,18H2,1-3H3,(H,29,33)(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXAWCNMKXMMGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

The compound features a unique structure that includes an indole moiety, a methoxybenzamide group, and a thioether linkage. Its molecular formula is , with a molecular weight of approximately 478.61 g/mol. The presence of the 2,5-dimethylphenyl group may enhance its lipophilicity and biological interactions.

Anticancer Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related thiazole derivatives have shown promising results against various cancer cell lines, indicating potential cytotoxic effects through apoptosis induction and cell cycle arrest mechanisms .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (Lung) | 10.5 | Apoptosis induction |

| Compound B | MCF-7 (Breast) | 15.3 | Cell cycle arrest |

| N-(target compound) | HeLa (Cervical) | 12.7 | Apoptosis induction |

Anticonvulsant Properties

The anticonvulsant efficacy of similar compounds has been evaluated in picrotoxin-induced seizure models. These studies suggest that modifications in the chemical structure, such as the inclusion of an indole or thiazole moiety, can significantly enhance anticonvulsant activity .

Case Study: Anticonvulsant Activity of Indole Derivatives

A study demonstrated that indole-based compounds exhibited protective effects in seizure models with effective doses yielding favorable safety profiles. The target compound's structural features may contribute to enhanced GABAergic activity.

The biological activity of this compound likely involves multiple mechanisms:

- Inhibition of Oncogenic Pathways : Similar compounds have been shown to inhibit pathways associated with cancer cell proliferation.

- Modulation of Neurotransmitter Systems : The compound may interact with GABA receptors or other neurotransmitter systems, contributing to its anticonvulsant effects.

- Induction of Apoptosis : Many related compounds induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of compounds similar to N-(2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide. For instance, derivatives containing thiazole and indole structures have demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 10 | Induces apoptosis |

| Compound B | HeLa (Cervical Cancer) | 15 | Inhibits tubulin polymerization |

| Compound C | A549 (Lung Cancer) | 12 | Modulates cell cycle |

These compounds exhibit selective toxicity towards cancer cells while sparing normal cells, indicating their potential as targeted therapies .

Antibacterial Properties

The compound's structural components suggest potential antibacterial activity. Studies have indicated that thiazole and indole derivatives possess antimicrobial properties against a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of similar compounds in models of neurodegenerative diseases. For example, compounds with indole structures have been shown to reduce oxidative stress and improve cognitive function in animal models:

| Study | Model Used | Observed Effects |

|---|---|---|

| Study A | Alzheimer's Mouse Model | Reduced amyloid plaque formation |

| Study B | Parkinson's Model | Improved motor function |

These findings suggest that this compound may offer therapeutic benefits in neurodegenerative conditions .

Case Study 1: Synthesis and Evaluation of Thiazole Derivatives

A study synthesized several thiazole derivatives related to the target compound and evaluated their anticancer activity. The results indicated that modifications at specific positions on the thiazole ring significantly enhanced cytotoxicity against human cancer cell lines. The structure–activity relationship (SAR) analysis revealed that electron-withdrawing groups increased potency.

Case Study 2: Indole-Based Compounds in Neuroprotection

Another investigation focused on indole-based compounds similar to this compound and their effects on neuroprotection. The study demonstrated that these compounds could mitigate neuronal damage caused by oxidative stress in vitro, suggesting their potential for treating conditions like Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenoxyaromatic Acid Analogues ()

Compounds 19p–19s in share structural motifs with the target compound, particularly in their use of amide linkages and aromatic substituents. For example:

- 19p: Contains a biphenylamino group, which increases hydrophobicity and steric bulk compared to the 2,5-dimethylphenyl group in the target compound. This may reduce solubility but enhance target binding in hydrophobic pockets.

- 19q: Features a 4-cyanophenyl group, introducing strong electron-withdrawing effects.

- 19s: Uses a 4-methoxyphenyl substituent, mirroring the methoxybenzamide in the target compound. However, its placement on a phenoxyacetic acid scaffold (vs. an indole-thioether system) may result in divergent pharmacokinetic profiles.

Key Differences :

- The target compound’s indole-thioether core is absent in 19p–19s, which instead utilize phenoxyacetic acid backbones.

- Yields for 19p–19s (42.6–64.9%) suggest variable synthetic accessibility depending on substituents, whereas the target compound’s synthesis details are unspecified in the evidence .

Sulfur-Containing Benzamide Derivatives ()

Compounds such as N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide () share the benzamide backbone and sulfur-containing groups. Key comparisons include:

- Thioether vs. Thio-oxadiazole : The target compound’s thioether linkage is simpler than the oxadiazole-thioether hybrid in ’s derivatives, which may confer greater metabolic stability due to the oxadiazole’s aromaticity.

Biological Implications : Sulfur atoms in both structures may facilitate interactions with cysteine residues in enzymes, but the oxadiazole ring in ’s compounds could introduce additional π-π stacking interactions .

Isatin-Thiosemicarbazones ()

The compound (2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide shares an indole core with the target compound but incorporates a thiosemicarbazide moiety. Key distinctions:

- Thiosemicarbazide vs. Thioether : The thiosemicarbazide group in enables metal chelation (e.g., iron or copper), which is absent in the target compound’s thioether linkage. This could make ’s compound more suitable for antimicrobial or anticancer applications involving redox cycling.

- Substituent Placement : The 2-chlorobenzyl group in introduces steric hindrance and electronegativity, contrasting with the 2-methoxybenzamide’s electron-donating effects in the target compound .

Structural and Functional Comparison Table

Q & A

Q. Q1. What are the key synthetic strategies for preparing N-(2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the indole core. A common approach includes:

Thioether linkage formation : Reacting a 2-mercaptoindole derivative with a chloroacetylated intermediate (e.g., 2-chloro-N-(2,5-dimethylphenyl)acetamide) under basic conditions (e.g., K₂CO₃/DMF) to form the thioether bond .

Amide coupling : Introducing the 2-methoxybenzamide moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) with the ethylamine-linked intermediate .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) and HPLC to isolate the final product (>95% purity) .

Q. Q2. How can researchers confirm the structural integrity and purity of this compound?

Characterization relies on spectroscopic and chromatographic methods:

- 1H/13C NMR : Verify substituent environments (e.g., indole C3-thioether at δ 3.8–4.2 ppm, methoxy group at δ 3.7–3.9 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C₃₀H₃₁N₃O₃S: 526.2112) .

- HPLC : Assess purity using a C18 column (acetonitrile/water gradient, retention time ~12–14 min) .

Advanced Research Questions

Q. Q3. How can reaction conditions be optimized to improve the yield of the thioether-forming step?

Yields for thioether linkages vary (42–65%) depending on steric/electronic factors . Optimization strategies include:

Q. Table 1: Yield Optimization for Thioether Formation

| Substrate (R-group) | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Mercaptoindole | DMF | None | 51 | [2] |

| 5-Methoxyindole | DMSO | KI | 64 | [16] |

| 3-Nitroindole | DMF | KI | 42 | [3] |

Q. Q4. What methodologies are recommended for analyzing this compound’s structure-activity relationships (SAR) in anticancer research?

SAR studies require:

Functional group modulation : Synthesize analogs with variations in the methoxybenzamide or dimethylphenyl groups to assess bioactivity shifts .

In vitro assays :

- MTT assay : Test cytotoxicity against cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .

- Enzyme inhibition : Evaluate binding to tyrosine kinases or tubulin using fluorescence polarization .

Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins like EGFR or β-tubulin .

Q. Q5. How can contradictory data on biological activity be resolved?

Conflicting results (e.g., variable IC₅₀ values across studies) may arise from:

- Assay conditions : Standardize cell culture media, incubation time, and positive controls (e.g., doxorubicin) .

- Compound stability : Test degradation under assay conditions via LC-MS to rule out metabolite interference .

- Batch variability : Ensure consistent purity (>98%) across synthetic batches using validated HPLC protocols .

Data-Driven Insights

Q. Table 2: Biological Activity of Structural Analogs

| Compound Modification | Assay Model | Activity (IC₅₀, μM) | Reference |

|---|---|---|---|

| Methoxy → Ethoxybenzamide | HeLa cells | 12.3 ± 1.2 | [10] |

| Dimethylphenyl → Trifluoromethyl | MCF-7 cells | 8.7 ± 0.9 | [15] |

| Indole → Benzothiophene | A549 cells | >50 (Inactive) | [10] |

Q. Key Findings :

- The methoxy group enhances solubility without compromising activity .

- Bulky substituents (e.g., trifluoromethyl) improve target selectivity but may reduce bioavailability .

Methodological Guidelines

- Synthetic Reproducibility : Document reaction parameters (pH, stirring rate) meticulously, as minor deviations significantly impact yields .

- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .

- Ethical Compliance : For in vivo studies, follow protocols approved by institutional animal ethics committees (e.g., Wister albino mice models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.